N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes an indene moiety and a nitrobenzamide group
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-2-7-15(16(11)19(21)22)17(20)18-14-9-8-12-5-3-6-13(12)10-14/h2,4,7-10H,3,5-6H2,1H3,(H,18,20) |
InChI Key |
NFOOEEKBUFGWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(CCC3)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with a nitrobenzamide precursor under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indene moiety can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but has an acetamide group instead of a nitrobenzamide group.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound has a similar indene structure but with an amine group.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide is unique due to the presence of both the indene moiety and the nitrobenzamide group, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
